molecular formula C9H9NO4 B017748 4-Ethyl-3-nitrobenzoic acid CAS No. 103440-95-5

4-Ethyl-3-nitrobenzoic acid

Cat. No. B017748
M. Wt: 195.17 g/mol
InChI Key: DUTYVLOGZGRKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis The synthesis of related nitrobenzoic acid derivatives often involves nitration reactions, esterification, or catalytic processes. For example, the synthesis of ethyl 4-nitrobenzoate, a related compound, can be catalyzed by TiO2/Fe^(3+) under specific conditions, achieving a yield of up to 88% (Fu Rong-geng, 2012). Another approach for synthesizing nitrobenzoic acid derivatives involves the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquids, highlighting the influence of catalysts and reaction conditions on the yield and efficiency (Liang Hong-ze, 2013).

Molecular Structure Analysis The crystal structure of similar nitrobenzoate compounds reveals significant insights into their molecular arrangement and interactions. For instance, the structure of ethyl 4-butylamino-3-nitrobenzoate shows intramolecular hydrogen bonding, contributing to its stability and defining its molecular conformation (S. N. Narendra Babu et al., 2009). Such structural analyses are crucial for understanding the reactivity and potential applications of these compounds.

Chemical Reactions and Properties 4-Ethyl-3-nitrobenzoic acid, like its analogs, participates in various chemical reactions, including esterification and coupling reactions, which are foundational for synthesizing more complex organic molecules. The influence of nitro groups on reactivity is significant, as seen in the rates of alkaline hydrolysis of ethyl nitrobenzoates, where the position of the nitro group affects the reaction rate (Y. Iskander et al., 1966).

Scientific Research Applications

  • Alkaline Hydrolysis Studies : The presence of a nitro-group in the 4-position significantly increases the rate of alkaline hydrolysis of ethyl benzoate. This is influenced by both steric and mesomeric interaction factors (Iskander, Tewfik, & Wasif, 1966).

  • Crystal Structure Analysis : The crystal structure of ethyl 4-butylamino-3-nitrobenzoate, a related compound, demonstrates intramolecular and intermolecular hydrogen bonding, contributing to the stabilization of its molecular structure (Narendra Babu et al., 2009).

  • Amidation Catalysis : Amidation of 4-nitrobenzoic acid with ammonia, in the presence of boric acid and polyethylene glycol, is a significant process. This research contributes to the understanding of the synthesis and kinetics of the reaction (Shteinberg, 2011).

  • Drug Discovery : 4-Chloro-2-fluoro-5-nitrobenzoic acid is used in synthesizing various heterocyclic scaffolds, indicating the potential of similar compounds in drug discovery (Křupková et al., 2013).

  • Solubility and Thermodynamics : The solubility of 3-methyl-4-nitrobenzoic acid in various organic solvents and its thermodynamic properties are crucial for understanding its behavior in different mediums (Wu et al., 2016).

  • Sulfhydryl Group Determination : A water-soluble aromatic disulfide derived from similar compounds is useful in determining sulfhydryl groups in biological materials, highlighting its application in biochemistry (Ellman, 1959).

  • Esterification Catalysis : Acidic ionic liquid catalysts have been shown to efficiently catalyze the esterification of 4-nitrobenzoic acid, demonstrating the compound's utility in organic synthesis (Hong-ze, 2013).

Safety And Hazards

4-Ethyl-3-nitrobenzoic acid is toxic. Inhalation, ingestion, or skin contact with the material may cause severe injury or death . Contact with the molten substance may cause severe burns to the skin and eyes .

properties

IUPAC Name

4-ethyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-2-6-3-4-7(9(11)12)5-8(6)10(13)14/h3-5H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTYVLOGZGRKMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429096
Record name 4-ethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethyl-3-nitrobenzoic acid

CAS RN

103440-95-5
Record name 4-ethyl-3-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ethyl-3-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a suspension of 4-ethyl benzoic acid (4.53 g, 30.16 mmol) in concentrated sulfuric acid (24 mL) at 0° C. was added nitric acid (12 mL). The mixture was stirred for 1.5 h at 0° C. Poured into ice water, filtered and dried the solid to give 5.79 g of the title compound (98%). 1H NMR (400 MHz, DMSO-d6): δ 1.23 (3H, t, J=7.2 Hz), 2.88 (2H, q, J=7.2 Hz), 7.67 (1H, d, J=8.0 Hz), 8.15 (1H, dd, J=1.6, 8.0 Hz), 8.36 (1H, d, J=1.6 Hz).
Quantity
4.53 g
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
98%

Synthesis routes and methods II

Procedure details

4-Ethylbenzoic acid (20 g, 133 mmol) was ice-cooled and fuming nitric acid (94%, d=1.50, 50 ml) was dropwise added thereto for 40 min. The mixture was stirred at 4-5° C. for 1.25 hr. The resulting yellow suspension was poured into ice-water and the precipitated crystals were collected by filtration. The crystals were dissolved in ethanol, and water was added for recrystallization to give the objective compound (24.6 g, 94.8%) as colorless crystals.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Yield
94.8%

Synthesis routes and methods III

Procedure details

4-Ethylbenzoic acid (12.0 g, 79.9 mmol) was added portionwise to fuming nitric acid (62 mL) with stirring at room temperature. Following the addition, the mixture was poured into water (500 mL), stirred, and extracted with ethyl acetate (300 mL). Saturated brine (150 mL) was added and the mixture shaken then separated. The organic solution was washed with brine then dried over magnesium sulfate. Filtration, removal of the solvent by rotovap under reduced pressure, and trituration of the residue in hexane afforded the product (13.3 g); pure after recrystallization from hexane/ethyl acetate.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
62 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-3-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Ethyl-3-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-Ethyl-3-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-Ethyl-3-nitrobenzoic acid
Reactant of Route 5
4-Ethyl-3-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-Ethyl-3-nitrobenzoic acid

Citations

For This Compound
4
Citations
S Bühler, I Lagoja, H Giegrich… - Helvetica Chimica …, 2004 - Wiley Online Library
… Furthermore, 4-ethyl-3-nitrobenzoic acid (46) was esterified to the methyl and tert-butyl benzoates 47 and 48. Furthermore, 46 was transformed into its acid chloride, which was …
Number of citations: 119 onlinelibrary.wiley.com
J Chauhan, SE Chen, KJ Fenstermacher… - Bioorganic & medicinal …, 2015 - Elsevier
… over ice and the precipitate filtered to give 4-ethyl-3-nitrobenzoic acid as a cream solid (5.9 g… 0.1 M CrO 3 in MeCN (5 mL, 0.50 mmol) and 4-ethyl-3-nitrobenzoic acid (1.95 g, 10.0 mmol) …
Number of citations: 6 www.sciencedirect.com
JH Lee, DW Domaille, H Noh, T Oh, C Choi, S Jin… - Langmuir, 2014 - ACS Publications
The development of strategies to couple biomolecules covalently to surfaces is necessary for constructing sensing arrays for biological and biomedical applications. One attractive …
Number of citations: 15 pubs.acs.org
Y Banno, S Sasaki, M Kamata, J Kunitomo… - Bioorganic & Medicinal …, 2017 - Elsevier
The discovery of a novel series of β-methyltryptophan (β MeTrp) derivatives as selective and orally active non-peptide somatostatin receptor 2 (SSTR2) agonists for the treatment of …
Number of citations: 4 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.